A Comprehensive Technical Guide to the Physicochemical Properties and Stability Profile of 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione
A Comprehensive Technical Guide to the Physicochemical Properties and Stability Profile of 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione
Abstract: This technical guide provides a detailed examination of 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione, a member of the pharmacologically significant thiazolidinedione class. While this specific molecule is noted for its antimicrobial, antidiabetic, and antioxidant activities, comprehensive public data on its physicochemical and stability characteristics remains sparse[1][2]. This document synthesizes available data, presents predicted properties based on closely related analogues, and outlines robust, field-proven methodologies for its complete characterization. It is intended for researchers, scientists, and drug development professionals who require a foundational understanding and a practical framework for investigating this compound. The guide explains the causality behind experimental choices, providing not just protocols, but the scientific reasoning essential for adapting these methods to specific research contexts.
Section 1: Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental physicochemical properties is the cornerstone of drug development, influencing everything from formulation design to ADME (absorption, distribution, metabolism, and excretion) profiling. Below is a summary of the known and predicted properties for 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione.
Key Physicochemical Parameters
Quantitative data for this specific isomer is limited. The following table includes data from chemical databases and predicted values based on its structure and data from close isomers, such as the meta-nitro variant.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₀H₆N₂O₄S | [1] |
| Molecular Weight | 250.23 g/mol | [1][3] |
| CAS Number | 36140-65-5 | [1] |
| Appearance | Typically exists as a solid at room temperature. | [1] |
| Density (Predicted) | 1.595 g/cm³ | [1] |
| LogP (Predicted) | 2.77 | [1] |
| Hydrogen Bond Donors | 1 (from the thiazolidinedione ring nitrogen) | [1] |
| Hydrogen Bond Acceptors | 5 (two carbonyl oxygens, two nitro oxygens, one sulfur) | [1] |
| Melting Point (°C) | Data not available. The related 5-(3-nitrobenzylidene) isomer melts at 250°C. | [4] |
| pKa (Predicted) | 7.14 ± 0.20 for the 3-nitro isomer. The N-H proton is acidic. | [5] |
| Solubility | May dissolve in Dimethyl Sulfoxide (DMSO). Other potential solvents include Dimethylformamide (DMF) and ethanol. | [1] |
Spectral Characteristics
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated public spectrum for this compound is not available, the expected characteristics can be inferred from established data on thiazolidinedione derivatives.[4][6]
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the exocyclic vinyl proton (=CH-Ar), aromatic protons of the 2-nitrophenyl group, and a broad singlet corresponding to the N-H proton on the thiazolidinedione ring. For the related 5-(3-nitro-arylidene) derivative, the N-H proton appears at 8.49 ppm and the vinyl proton at 7.37 ppm.[4]
-
¹³C-NMR Spectroscopy: The carbon spectrum will be defined by signals for the two carbonyl carbons (C=O) in the thiazolidinedione ring (typically ~165-170 ppm), the exocyclic vinyl carbons, and the aromatic carbons.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands are expected for N-H stretching, aromatic C-H stretching, strong C=O stretching from the dione structure (typically in the 1670–1740 cm⁻¹ range), C=C stretching (~1570 cm⁻¹), and characteristic bands for the nitro (NO₂) group.[4][6]
-
UV-Vis Spectroscopy: Thiazolidinedione derivatives possess chromophores that absorb in the UV-visible range, making this technique suitable for quantitative analysis via HPLC. The exact λ_max would need to be determined experimentally, but detection is often successful around 210 nm for the thiazolidinedione core.[7]
Section 2: Synthesis and Characterization Workflow
The synthesis of 5-arylidene-2,4-thiazolidinediones is reliably achieved via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (2,4-thiazolidinedione) with an aldehyde (2-nitrobenzaldehyde).
Synthesis Protocol: Knoevenagel Condensation
This protocol is a standard, robust method for generating the target compound.[8][9] The use of a catalyst like piperidine facilitates the deprotonation of the C5 methylene group, initiating the condensation.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-thiazolidinedione (1 equivalent) in anhydrous ethanol.
-
Addition of Aldehyde: Add 2-nitrobenzaldehyde (1 equivalent) to the solution.
-
Catalyst Introduction: Add a catalytic amount of piperidine (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. Recrystallization from a suitable solvent like acetic acid or ethanol can be performed for further purification.[4]
Caption: Workflow for synthesis and structural confirmation.
Section 3: Stability Profile and Forced Degradation
A critical component of drug development is establishing a compound's stability profile. Forced degradation (or stress testing) studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10] While specific degradation data for 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione is not publicly available, a comprehensive study can be designed based on ICH guidelines.[11]
The objective is to induce degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[11] This ensures that degradation products are formed at concentrations that can be reliably detected and quantified.
Proposed Forced Degradation Protocol
The following protocols are designed to assess stability under hydrolytic, oxidative, photolytic, and thermal stress conditions.[11][12]
1. Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Hydrolytic Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12 hours), sampling at each time point.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, sampling at shorter intervals (e.g., 15, 30, 60, 120 minutes), as base-catalyzed hydrolysis of the dione ring can be rapid.
-
Neutral Hydrolysis: Mix the stock solution with water. Keep the solution at 60°C for the same period as the acid hydrolysis study.
-
Rationale: These conditions test for susceptibility to pH-dependent degradation, which is crucial for predicting stability in different physiological environments and liquid formulations.
3. Oxidative Conditions:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light for up to 24 hours, sampling at intervals.[13]
-
Rationale: This assesses the molecule's susceptibility to oxidation. The sulfur atom in the thiazolidine ring is a potential site for oxidation, which could lead to ring scission.[14]
4. Photolytic Conditions:
-
Expose the solid compound and the solution to a light source providing combined UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Rationale: This is critical for determining if the compound requires light-protective packaging.
5. Thermal Conditions:
-
Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 24-48 hours).
-
Rationale: This evaluates the intrinsic thermal stability of the molecule in the solid state.
Caption: Standard workflow for a forced degradation study.
Potential Degradation Pathways
Based on the structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Thiazolidinedione Ring: The amide bonds within the ring are susceptible to hydrolysis, particularly under basic conditions, which would lead to ring opening.
-
Oxidation of the Sulfur Atom: The thioether in the ring can be oxidized to a sulfoxide and then a sulfone. Metabolic studies on other thiazolidinediones suggest P450-mediated S-oxidation can lead to ring scission and the formation of reactive intermediates.[14]
Section 4: Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, excipients, and impurities. A reverse-phase HPLC method with UV detection is the industry standard for this purpose.[7][10]
HPLC Method Development Protocol
1. Instrument and Column Selection:
-
System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column is also a viable alternative.[7]
2. Mobile Phase Selection and Optimization:
-
Initial Conditions: Begin with an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid or a phosphate buffer to control pH.[7]
-
Optimization: If separation between the parent peak and degradation products is insufficient, transition to a gradient elution. A typical gradient might run from 20% to 90% acetonitrile over 20-30 minutes. The goal is to achieve a resolution (Rs) of >2 between the parent peak and the closest eluting degradant peak.
3. Method Validation:
-
Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: The key validation step is to demonstrate specificity using samples from the forced degradation study. A PDA detector is invaluable here, as it allows for peak purity analysis to confirm that the parent peak is spectrally pure and free from co-eluting degradants.
Caption: Logic flow for HPLC method development and validation.
Conclusion
5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione is a compound of interest with a foundation in the well-established thiazolidinedione class. While a complete public dataset on its properties is lacking, this guide provides a comprehensive framework for its investigation. By synthesizing the molecule through established Knoevenagel condensation, characterizing its structure with standard spectroscopic techniques, and systematically evaluating its stability through a rigorous forced degradation program, researchers can build the robust data package required for any advanced drug development endeavor. The protocols and workflows detailed herein are designed to be both authoritative and practical, empowering scientists to confidently characterize this and other related molecules.
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